Home > Products > Screening Compounds P72976 > Dehydroxy mirabegron
Dehydroxy mirabegron - 1581284-82-3

Dehydroxy mirabegron

Catalog Number: EVT-1457153
CAS Number: 1581284-82-3
Molecular Formula: C21H24N4OS
Molecular Weight: 380.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mirabegron

    Compound Description: Mirabegron, marketed as Myrbetriq, is a β3-adrenergic receptor agonist primarily used to treat overactive bladder (OAB) syndrome [, , , , , ]. It functions by relaxing the detrusor muscle in the bladder, increasing bladder capacity [, ]. Research suggests Mirabegron might also be beneficial for treating ureteral stones, improving stone expulsion rates [, , , , , ], and potentially aiding in managing erectile dysfunction in patients with benign prostatic obstruction [].

Vibegron

    Compound Description: Vibegron is another β3-adrenergic receptor agonist, similar in function to Mirabegron, used for treating OAB [, ]. Studies have investigated its efficacy and safety compared to Mirabegron [, ].

Tamsulosin

    Compound Description: Tamsulosin is an α1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH) and its associated lower urinary tract symptoms [, , ]. It works by relaxing the muscles in the prostate and bladder neck, facilitating urine flow.

    Relevance: While Tamsulosin's mechanism of action differs from Mirabegron, studies have investigated their combined use for treating OAB []. This combination highlights a therapeutic strategy targeting different receptors within the urinary tract. Assessing if "Dehydroxy mirabegron" could be combined with Tamsulosin or similar drugs would require understanding its pharmacological profile.

    Compound Description: Solifenacin, an antimuscarinic drug, is commonly prescribed for treating OAB [, , , ]. It works by blocking the action of acetylcholine on muscarinic receptors in the bladder, reducing bladder muscle spasms and the urge to urinate.

8-Dehydroxy-11β-O-Acetyl-12β-O-Tigloyl-17β-Marsdenin

    Compound Description: This novel steroidal glycoside, identified as compound 3 in the study, was isolated from Marsdenia tenacissima leaves and exhibited significant inhibitory effects on the seedling growth of cress []. The study suggests this compound may contribute to the allelopathic properties of M. tenacissima.

Overview

Dehydroxy mirabegron is a derivative of mirabegron, a medication primarily used for the treatment of overactive bladder. Mirabegron functions as a selective beta-3 adrenergic receptor agonist, promoting relaxation of the bladder muscle and increasing its capacity. Dehydroxy mirabegron is significant in pharmaceutical research due to its potential implications for drug efficacy and safety profiles.

Source

Mirabegron was first approved by the U.S. Food and Drug Administration in 2012 and is marketed under various brand names. The compound is synthesized through multiple chemical processes, which also yield various derivatives, including dehydroxy mirabegron.

Classification

Dehydroxy mirabegron falls under the classification of synthetic organic compounds, specifically within the category of beta-adrenergic receptor agonists. Its molecular structure is closely related to that of mirabegron, with modifications that may influence its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of dehydroxy mirabegron typically involves several key steps that modify the original structure of mirabegron. The methods can include:

  1. Amino Protection: Initial reactions often involve protecting amino groups to prevent unwanted reactions during subsequent steps.
  2. Condensation Reactions: This step combines various intermediates to form the core structure of dehydroxy mirabegron.
  3. Oxidation and Reduction: Specific reagents are used to introduce or remove functional groups, refining the compound towards its final form.

Technical Details

The synthesis process can utilize solvents such as tetrahydrofuran and various oxidizing agents like potassium permanganate or manganese dioxide to facilitate reactions under controlled conditions (e.g., nitrogen atmosphere) . The final purification often involves recrystallization techniques to ensure high purity levels.

Molecular Structure Analysis

Structure

Dehydroxy mirabegron's molecular formula is derived from that of mirabegron, which is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S. The structural modifications primarily involve the removal of hydroxyl groups from the original molecule.

Data

  • Molecular Weight: Approximately 396.51 g/mol for mirabegron; dehydroxy mirabegron's weight may vary slightly based on structural changes.
  • CAS Number: Specific identifiers for dehydroxy mirabegron are not universally established but can be inferred from related compounds.
Chemical Reactions Analysis

Reactions

Dehydroxy mirabegron can undergo various chemical reactions typical for organic compounds, including:

  • Hydroxyl Group Removal: This reaction often involves dehydrating agents or specific catalytic conditions.
  • Rearrangements: Structural changes may occur under certain conditions, leading to different derivatives with altered pharmacological profiles.

Technical Details

The technical aspects of these reactions include careful control over reaction conditions such as temperature, pH, and solvent choice to maximize yield and minimize side reactions .

Mechanism of Action

Process

Dehydroxy mirabegron acts similarly to its parent compound by targeting beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon binding, it promotes muscle relaxation, thereby enhancing bladder capacity and reducing urinary frequency.

Data

Studies indicate that modifications like those in dehydroxy mirabegron can affect receptor affinity and selectivity, potentially leading to variations in therapeutic efficacy and side effects compared to mirabegron .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility characteristics may differ from those of mirabegron due to structural changes.

Chemical Properties

  • Stability: Dehydroxy mirabegron may exhibit different stability profiles under varying environmental conditions compared to its parent compound.
  • Reactivity: The reactivity profile will depend on the presence or absence of functional groups such as hydroxyls.

Relevant data on these properties can be obtained through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Applications

Scientific Uses

Dehydroxy mirabegron is primarily investigated for its potential role in enhancing the therapeutic effects of overactive bladder treatments. Research into its pharmacological properties aims to identify improved formulations that could lead to better patient outcomes with fewer side effects. Additionally, understanding its synthesis and properties contributes to broader pharmaceutical development efforts focused on beta-adrenergic receptor modulators .

Introduction to Dehydroxy Mirabegron

Chemical Identity and Nomenclature of Dehydroxy Mirabegron

Dehydroxy mirabegron (CAS 1581284-82-3) is a structurally defined organic compound with the molecular formula C21H24N4OS and a molecular weight of 380.5 g/mol. It exists as an off-white solid with a high melting point exceeding 237°C (with decomposition) [1]. The compound is systematically named as 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide according to IUPAC nomenclature [1] [2]. Alternative chemical designations include 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-Thiazoleacetamide [1]. Its hydrochloride salt form (CAS 1581284-79-8) has the molecular formula C21H25ClN4OS and a molecular weight of 416.97 g/mol [7] [10]. The structural representation is captured in the canonical SMILES notation C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N [1], while its three-dimensional conformation is encoded in the InChIKey SRMFYHUWWFFNPI-UHFFFAOYSA-N [1] [2].

Table 1: Chemical Identifiers of Dehydroxy Mirabegron and Related Forms

PropertyDehydroxy Mirabegron (Free Base)Dehydroxy Mirabegron Hydrochloride
CAS Registry Number1581284-82-31581284-79-8
Molecular FormulaC21H24N4OSC21H24N4OS·HCl (C21H25ClN4OS)
Molecular Weight380.5 g/mol416.97 g/mol
IUPAC Name2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]acetamide hydrochloride
SynonymsMirabegron Impurity C; 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-ThiazoleacetamideMirabegron Impurity C Hydrochloride
AppearanceOff-white solidNot specified

Structural Relationship to Parent Compound Mirabegron

Dehydroxy mirabegron serves as a structural analog of the β3-adrenoceptor agonist mirabegron (CAS 223673-61-8), differing exclusively through the absence of a chiral β-hydroxyl group on the phenylethylamine side chain [1] [5]. This modification eliminates the stereochemical center present in mirabegron (which possesses an (R)-configuration at the hydroxyl-bearing carbon) [5]. Consequently, dehydroxy mirabegron lacks the critical hydrogen-bond donor moiety essential for high-affinity interaction with the β3-adrenergic receptor's orthosteric binding site [4] [8].

Retained structural features include:

  • The 2-amino-thiazol-4-ylacetamide pharmacophore responsible for anchoring interactions
  • The phenyl ring and ethylamino linker contributing to hydrophobic contacts
  • The secondary amine capable of protonation at physiological pH [1] [8]

The loss of the hydroxyl group reduces molecular polarity, impacting physicochemical properties such as solubility and chromatographic behavior compared to mirabegron. This structural distinction is exploited analytically to achieve chromatographic resolution between the parent drug and this impurity [1] [3].

Table 2: Structural and Functional Comparison with Mirabegron

Structural FeatureMirabegronDehydroxy MirabegronFunctional Consequence
β-Hydroxyl GroupPresent ((R)-configuration)AbsentLoss of H-bonding to β3-AR binding pocket
Chiral CenterYesNoLoss of stereoselective pharmacodynamics
Phenylethylamine MoietyIntact with hydroxylIntact without hydroxylAltered hydrophobicity and receptor fit
Thiazole Acetamide CoreRetainedRetainedMaintains core structural scaffold
Ionizable AminesTwo (aliphatic + thiazole amino)Two (aliphatic + thiazole amino)Similar charge characteristics

Role as a Pharmaceutical Impurity or Metabolite

Dehydroxy mirabegron is primarily characterized as a process-related impurity and degradation product of mirabegron rather than a significant metabolic derivative [1] [3]. Its formation occurs through two principal pathways:

  • Synthetic Imperfections: Arises during mirabegron manufacturing when incomplete reduction or hydroxylation occurs in intermediates. It can originate from the use of low-purity raw materials—specifically, impurities in 4-Amino-N-(2-phenylethyl) Benzeneethanamine—or suboptimal reaction conditions during the coupling with 2-amino-4-thiazoleacetic acid [1] [2].

  • Degradation Pathways: Forms under stress conditions via hydrolytic dehydroxylation, particularly when mirabegron or its formulations are exposed to heat, moisture, acidic/basic conditions, or oxidative environments [1] [2]. Its emergence in accelerated stability studies serves as a chemical indicator of mirabegron degradation [1].

Within pharmaceutical quality control frameworks, dehydroxy mirabegron fulfills critical roles:

  • Reference Standard: Essential for calibrating chromatographic systems (HPLC, UPLC) and mass spectrometric assays (LC-MS, GC-MS) to quantify mirabegron impurities during drug substance and product release testing [1] [3]. Its structural stability and chromatographic resolvability make it ideal for method development and validation [1].
  • Internal Standard: Used in quantitative LC-MS bioanalysis due to its similar ionization characteristics to mirabegron yet distinct mass-to-charge ratio, enabling precise pharmacokinetic measurements without interference [1].
  • Degradation Marker: Monitoring its levels in stability studies provides insights into mirabegron's susceptibility to hydrolytic degradation, guiding formulation optimization and shelf-life determinations [1] [2].

Regulatory guidelines (ICH Q3B) mandate strict control of identified impurities like dehydroxy mirabegron, typically requiring levels below 0.15% of the mirabegron concentration in drug products [3]. Its hydrochloride salt (CAS 1581284-79-8) is similarly employed as a certified reference material [7] [10].

Table 3: Formation Pathways and Analytical Roles of Dehydroxy Mirabegron

RoleFormation PathwayControl/Application StrategySignificance
Synthetic ImpurityIncomplete hydroxylation; Impure reagents/intermediatesUse high-purity raw materials; Optimize reaction conditionsEnsures mirabegron synthesis meets purity specifications
Degradation ProductHydrolytic dehydroxylation under heat/moistureStabilize formulations; Control storage conditionsIndicator of mirabegron instability; Shelf-life determinant
Reference StandardSynthesized independentlyQualification via pharmacopeial methodsEnables accurate quantification in QC testing
Internal Standard (MS)N/ASpiking into biological samplesNormalizes LC-MS/MS quantification of mirabegron

Compounds Mentioned in Article:

  • Dehydroxy Mirabegron (CAS 1581284-82-3)
  • Dehydroxy Mirabegron Hydrochloride Salt (CAS 1581284-79-8)
  • Mirabegron (CAS 223673-61-8)

Properties

CAS Number

1581284-82-3

Product Name

Dehydroxy mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide

Molecular Formula

C21H24N4OS

Molecular Weight

380.51

InChI

InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26)

InChI Key

SRMFYHUWWFFNPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N

Synonyms

2-​Amino-​N-​[4-​[2-​[(2-​phenylethyl)​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.